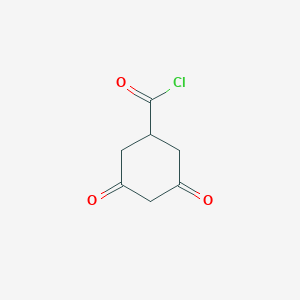

![molecular formula C9H13N4NaO4S2 B1406871 Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate CAS No. 1452482-60-8](/img/structure/B1406871.png)

Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate

Overview

Description

Synthesis Analysis

While specific synthesis methods for Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate were not found, related compounds such as sodium sulfinates are generally prepared by treating an alcohol and methanesulfonyl chloride in the presence of a base .Physical And Chemical Properties Analysis

All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . The specific physical and chemical properties of this compound were not found in the search results.Scientific Research Applications

1. Chemical Shift Measurements in Cyclodextrin Solutions

Sodium methanesulfonate has been identified as a useful internal reference for chemical shift determination in aqueous solutions containing cyclodextrins and anionic guests. This is crucial for accurate NMR measurements in chemical research (Funasaki et al., 2000).

2. Redox Cyclability in Polyaniline

The electrochemical oxidation of sodium salts like 4-anilino-1-butanesulfonic acid sodium salt leads to water-soluble polymers with high redox cyclability. This property is valuable for the development of advanced materials and electronics (Kim et al., 1994).

3. Phase Transitions and Hydrate Formation

The thermal stability and phase transitions of sodium methanesulfonates have been studied, particularly the formation of hydrates in water-salt systems. This is significant for understanding the thermodynamic properties of these salts (Kosova et al., 2017).

4. Aromatization of 1,4-Dihydropyridines

A combination of methanesulfonic acid and sodium nitrite has been used as an oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives. This has implications in synthetic organic chemistry (Niknam et al., 2006).

5. Aerosol Formation Studies

Research on sodium methanesulfonate aerosols has shown a strong interaction between sodium cations and methanesulfonate anions. This is vital for understanding atmospheric chemistry and the formation of aerosols (Hernández-Soto et al., 2015).

6. Effective Density Measurements of Aerosols

The effective densities of aerosols, including sodium methanesulfonate, are crucial for calibrating aerosol mass spectrometers. This impacts environmental monitoring and air quality assessments (Perraud et al., 2023).

7. Hygroscopic Properties of Marine Aerosols

Methanesulfonate, particularly sodium methanesulfonate, influences the cloud condensation nucleation activity of marine aerosols. Understanding this effect is key to atmospheric science and climatology (Tang et al., 2019).

Mechanism of Action

Target of Action

The compound’s primary targets are α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in platelet aggregation, which is a key step in the formation of blood clots.

Mode of Action

The compound interacts with its targets by promoting clotting and preventing blood loss from open wounds . It is an oxidation product of adrenaline, which enhances the microcirculatory tone .

Biochemical Pathways

It is known that the compound’s action leads to an increase in platelet aggregation, which is a crucial step in the formation of blood clots .

Pharmacokinetics

As a hemostatic agent, it is likely to have a rapid onset of action and a relatively short half-life .

Result of Action

The primary result of the compound’s action is the prevention of blood loss from open wounds. By promoting clotting and enhancing the microcirculatory tone, the compound helps to quickly seal off damaged blood vessels and prevent further bleeding .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications, the pH of the environment, and the patient’s overall health status can all impact the compound’s effectiveness .

properties

IUPAC Name |

sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3S2.Na.H2O/c10-9(17)13-12-5-7-1-3-8(4-2-7)11-6-18(14,15)16;;/h1-5,11H,6H2,(H3,10,13,17)(H,14,15,16);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBNHZDWQUMRFH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)NCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N4NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)

![1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1406797.png)

![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)

![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)

![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)

![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)